molecular formula C17H21FN2O2 B2934035 3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide CAS No. 1795090-33-3

3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide

Cat. No.: B2934035
CAS No.: 1795090-33-3
M. Wt: 304.365
InChI Key: CUXZTZCRDLVJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide is a useful research compound. Its molecular formula is C17H21FN2O2 and its molecular weight is 304.365. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-20-12-4-7-15(20)16(21)10-11-19-17(22)9-8-13-5-2-3-6-14(13)18/h2-7,12,16,21H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXZTZCRDLVJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CCC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group, a hydroxypropyl moiety, and a pyrrole ring, contributing to its unique chemical properties. The presence of the fluorine atom may enhance lipophilicity and influence biological interactions.

Antiplasmodial Activity

Recent studies have highlighted the potential of related compounds in the context of antimalarial activity. For instance, compounds in the 3-hydroxypropanamide class have shown significant antiplasmodial activity against Plasmodium falciparum, with IC50 values in the nanomolar range. Although specific data for our compound is limited, structural similarities suggest potential efficacy against malaria parasites .

The mechanism by which compounds similar to 3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide exert their biological effects may involve:

  • Inhibition of key metabolic pathways in parasites.
  • Interaction with specific receptors or enzymes that modulate cellular responses.
  • Potential off-target effects that could lead to cytotoxicity in human cells.

Case Studies

  • Antiplasmodial Screening : A study evaluated various derivatives of hydroxypropanamidines, revealing that certain structural modifications led to enhanced activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum.
  • Metabolic Stability : Investigations into metabolic stability indicated that similar compounds exhibit favorable pharmacokinetic profiles, suggesting that our compound may also possess stability conducive to therapeutic use.

Data Table: Comparative Biological Activity

Compound NameIC50 (μM)Target OrganismReference
Compound 220.005P. falciparum (3D7)
Compound 240.007P. falciparum (3D7)
Compound 250.28P. falciparum (3D7)

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